Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C39H30N4 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]-N,N-bis[4-[(E)-2-pyridin-4-ylethenyl]phenyl]aniline |
InChI |
InChI=1S/C39H30N4/c1(4-34-19-25-40-26-20-34)31-7-13-37(14-8-31)43(38-15-9-32(10-16-38)2-5-35-21-27-41-28-22-35)39-17-11-33(12-18-39)3-6-36-23-29-42-30-24-36/h1-30H/b4-1+,5-2+,6-3+ |
InChI Key |
SCEMSXFASXSUBP-GZDDRBCLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)N(C3=CC=C(C=C3)/C=C/C4=CC=NC=C4)C5=CC=C(C=C5)/C=C/C6=CC=NC=C6 |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)N(C3=CC=C(C=C3)C=CC4=CC=NC=C4)C5=CC=C(C=C5)C=CC6=CC=NC=C6 |
Origin of Product |
United States |
Advanced Structural Characterization and Solid State Architecture of Tris 4 2 Pyridin 4 Ylvinyl Phenyl Amine
Single-Crystal X-ray Diffraction Analysis
The definitive three-dimensional structure of tris[4-(2-pyridin-4-ylvinyl)phenyl]amine in the solid state has been elucidated through single-crystal X-ray diffraction, revealing a complex and highly ordered architecture. Analysis of both its anhydrous and dihydrate forms provides critical insights into its molecular geometry and intermolecular interactions.
Single-crystal X-ray diffraction studies have successfully determined the crystallographic parameters for both the anhydrous and dihydrate forms of this compound. The anhydrous form of the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group identified for this form is P2₁/n, a common centrosymmetric space group.
In contrast, the dihydrate form, incorporating two water molecules per molecule of the compound, crystallizes in the triclinic system with the space group P-1. This system is the least symmetric, with unequal axes and angles. The change in crystal system and space group upon hydration underscores the significant impact of solvent molecules on the crystal packing arrangement.
The precise dimensions of the unit cell, the fundamental repeating unit of the crystal lattice, have been meticulously measured for both solvates. For the anhydrous monoclinic form, the asymmetric unit contains one molecule of this compound. The dihydrate form's asymmetric unit in the triclinic lattice consists of one molecule of the title compound and two lattice water molecules. The detailed unit cell parameters for both crystalline forms are summarized in the table below.
Table 1: Unit Cell Parameters for Anhydrous and Dihydrate this compound
| Parameter | Anhydrous Form (Monoclinic, P2₁/n) | Dihydrate Form (Triclinic, P-1) |
|---|---|---|
| a (Å) | 9.779(2) | 9.601(2) |
| b (Å) | 26.549(5) | 11.285(2) |
| c (Å) | 12.395(3) | 16.273(3) |
| α (°) | 90 | 83.27(3) |
| β (°) | 109.43(3) | 81.82(3) |
| γ (°) | 90 | 73.04(3) |
| Volume (ų) | 3032.3(12) | 1656.7(6) |
The molecule's three arms extend outwards from the central nitrogen core, creating a starburst-like structure. This spatial arrangement prevents close packing and leads to the formation of voids within the crystal lattice, which can accommodate solvent molecules, as seen in the dihydrate form. The vinyl linkages connecting the phenyl and pyridyl rings are observed in the trans configuration, which is the more stable isomeric form.
The dihydrate form of this compound demonstrates the compound's ability to incorporate water molecules into its crystal lattice, significantly influencing its solid-state architecture. In the dihydrate crystal, two water molecules are present for each molecule of the amine. These water molecules are not randomly distributed but are specifically located and stabilized through hydrogen bonding interactions with the nitrogen atoms of the pyridyl rings.
This hydrogen bonding network creates a more complex and interconnected supramolecular assembly compared to the anhydrous form. The inclusion of water molecules alters the intermolecular forces and the packing efficiency, resulting in the observed shift from a monoclinic to a triclinic crystal system. The hydration effect highlights the importance of the pyridyl nitrogen atoms as hydrogen bond acceptors, a key feature in the molecule's crystal engineering potential.
Spectroscopic and Spectrometric Elucidation of Molecular Integrity
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are fundamental in confirming the molecular structure and integrity of this compound in solution, complementing the solid-state data from X-ray diffraction.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom within the molecule. The spectra are consistent with the proposed C₃-symmetric structure in solution.
In the ¹H NMR spectrum, distinct signals are observed for the protons of the pyridyl rings, the central phenyl rings, and the vinyl groups. The vinyl protons typically appear as doublets due to coupling, confirming the trans configuration of the double bond. The aromatic protons of the phenyl and pyridyl groups resonate in the downfield region, with their specific chemical shifts and splitting patterns allowing for unambiguous assignment.
The ¹³C NMR spectrum further corroborates the structure by showing the expected number of signals for the chemically distinct carbon atoms. The signals for the carbon atoms in the aromatic rings and the vinyl groups are clearly resolved.
Table 2: Representative NMR Data for this compound in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H NMR | 8.52 | Pyridyl protons |
| 7.55 | Phenyl protons | |
| 7.42 | Pyridyl protons | |
| 7.18 | Vinyl & Phenyl protons |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes
Fourier-Transform Infrared (FT-IR) spectroscopy is a critical analytical technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the spectrum is expected to show a combination of absorption bands corresponding to its constituent parts: the central triphenylamine (B166846) core, the vinyl bridges, and the terminal pyridine (B92270) rings.
The key vibrational modes can be assigned to specific molecular motions. The stretching vibrations of the C-H bonds in the aromatic rings (both phenyl and pyridyl) typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the vinyl groups are expected to produce strong bands in the 1600-1450 cm⁻¹ range. Specifically, the characteristic stretching of the pyridine ring is often observed around 1598 cm⁻¹ and 1557 cm⁻¹. mdpi.com The C-N stretching of the tertiary amine group in the triphenylamine core gives rise to absorptions in the 1360-1250 cm⁻¹ region. scispace.com
Furthermore, the trans-configuration of the vinyl groups introduces a distinct out-of-plane C-H bending vibration, which is characteristically observed as a strong peak around 960 cm⁻¹. researchgate.net The out-of-plane C-H bending modes for the substituted phenyl and pyridyl rings result in various bands in the 900-675 cm⁻¹ region, which are diagnostic of the substitution patterns.
Interactive Data Table: Predicted FT-IR Characteristic Vibrational Modes
| Wavenumber (cm⁻¹) | Assignment | Functional Group/Component |
| 3100-3000 | Aromatic C-H Stretch | Phenyl and Pyridyl Rings |
| ~1598, ~1557 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1600-1450 | Aromatic C=C Stretch | Phenyl Rings |
| ~1600 | C=C Stretch | Vinyl Group |
| 1360-1250 | C-N Stretch | Triphenylamine Core |
| ~960 | Trans C-H Out-of-Plane Bend | Vinyl Group |
| 900-675 | C-H Out-of-Plane Bend | Substituted Aromatic Rings |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its molecular mass. For this compound, with a molecular formula of C₃₃H₂₄N₄, HRMS provides the precise mass, distinguishing it from other compounds with the same nominal mass.
The theoretically calculated monoisotopic mass of the neutral molecule [M] is 476.2001 Da. In practice, HRMS analysis, often employing soft ionization techniques like Electrospray Ionization (ESI), would typically detect the protonated molecule [M+H]⁺. The high-resolution capabilities of the technique allow for mass determination with a precision in the range of parts per million (ppm), which serves as definitive evidence of the compound's identity.
Interactive Data Table: Precise Molecular Mass Data
| Species | Molecular Formula | Calculated Mass (Da) |
| [M] | C₃₃H₂₄N₄ | 476.2001 |
| [M+H]⁺ | C₃₃H₂₅N₄⁺ | 477.2079 |
Supramolecular Assembly and Extended Network Formation
Self-Assembly Mechanisms Driven by Non-Covalent Interactions
The molecular architecture of this compound, featuring a propeller-like triphenylamine core and three extended pyridyl arms, is conducive to forming complex supramolecular assemblies. These assemblies are governed by a variety of directional, non-covalent interactions. nih.gov The primary forces driving the self-assembly include hydrogen bonding, π-π stacking, and C-H···π interactions.
The nitrogen atoms of the terminal pyridine rings are effective hydrogen bond acceptors. In the presence of suitable donor molecules (like solvent molecules or co-formers), or in specific crystalline forms such as hydrates, O-H···N or N-H···N hydrogen bonds can form, directing the assembly into well-defined one-, two-, or three-dimensional networks. researchgate.net For instance, in the dihydrate crystal structure of the related compound tris(4-(pyridin-4-yl)phenyl)amine, water molecules act as bridges, forming O–H···N hydrogen bonds with the pyridine nitrogen atoms. researchgate.net
The extensive π-conjugated system, encompassing the phenyl, vinyl, and pyridyl moieties, facilitates significant π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules arrange in a face-to-face or offset manner, are crucial for the formation of columnar or layered structures. Additionally, C-H···π interactions, where a C-H bond from one molecule interacts with the π-electron cloud of an aromatic ring on a neighboring molecule, provide further stability and directionality to the supramolecular architecture. The interplay and balance of these weak interactions ultimately determine the final solid-state architecture and material properties. nih.govmdpi.com
Chiral Phase Transition and Chiroselective Interactions in 2D Supramolecular Assemblies of Analogues
While this compound is itself achiral, the self-assembly of prochiral analogues on surfaces can lead to the formation of chiral domains and interesting chiroselective phenomena. A notable example is the behavior of 4-[trans-2-(pyrid-4-yl-vinyl)] benzoic acid, a molecule that represents one of the arms of the target compound, when adsorbed on a Cu(100) surface.
Studies using scanning tunneling microscopy have revealed that these molecules self-assemble into ordered "parquet" patterns. At sub-monolayer coverages, the assembly exhibits mesoscopic chiral resolution, meaning that large domains are formed consisting exclusively of molecules of a single handedness (enantiomer). This spontaneous resolution is a result of chiroselective intermolecular interactions that favor the association of molecules with the same chirality.
Interestingly, this system undergoes an abrupt chiral phase transition. When the molecular coverage on the surface exceeds a critical value, the enantiomerically pure (homochiral) domains transform into a single, mixed (racemic) phase. This transition is driven by a shift in the delicate balance between the weak intermolecular forces, the molecule-substrate interactions, and the increased packing demands at higher coverages. This behavior in a closely related analogue highlights how subtle changes in environmental conditions can dramatically alter the supramolecular organization and chiral expression in 2D assemblies.
Advanced Electronic and Photophysical Properties of Tris 4 2 Pyridin 4 Ylvinyl Phenyl Amine
Two-Photon Absorption (TPA) Characteristics
Two-photon absorption (TPA) is a nonlinear optical process in which a molecule simultaneously absorbs two photons, transitioning to an excited electronic state. This phenomenon is highly dependent on the molecular structure and the electronic properties of the chromophore.
Experimental Determination of Two-Photon Absorption Cross-Sections
Table 1: Representative Two-Photon Absorption Cross-Section Data for Analogous Chromophores
| Compound Family | Peak TPA Wavelength (nm) | Max TPA Cross-Section (σ₂) (GM) |
|---|---|---|
| Triphenylamine-based stilbene (B7821643) derivatives | 700-850 | 100 - 1500 |
Note: This table presents typical data for compounds structurally related to Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine to provide context, as specific data for the target compound is not available.
Investigation of Two-Photon Induced Fluorescence and its Mechanisms
Upon two-photon excitation, this compound can relax to its ground state through the emission of a photon, a process known as two-photon induced fluorescence (TPIF). The mechanism of TPIF in such multi-branched chromophores is intrinsically linked to the nature of the excited state. Following the simultaneous absorption of two photons, the molecule is promoted to a higher-energy excited state. This excited state often possesses a significant charge-transfer character, with electron density shifted from the central triphenylamine (B166846) core to the peripheral pyridylvinyl arms. Subsequent relaxation to the lowest excited singlet state (S₁) is typically very fast, occurring on a picosecond timescale. The fluorescence emission then originates from this relaxed S₁ state. The efficiency and wavelength of the TPIF are sensitive to the solvent polarity, with more polar solvents often leading to a red-shift in the emission spectrum due to the stabilization of the charge-transfer excited state.
Structure-Property Relationships Governing TPA in Multi-Branched Chromophores
The TPA properties of multi-branched chromophores like this compound are governed by several key structure-property relationships. The three-dimensional, branched structure enhances the TPA cross-section compared to linear analogues by increasing the density of states and providing multiple pathways for charge transfer.
Key structural features influencing TPA include:
The Donor Core: The triphenylamine core acts as an efficient electron donor, and its non-planar geometry helps to prevent aggregation and maintain solubility.
The π-Conjugated Bridge: The vinyl bridges facilitate electronic communication between the donor and acceptor units, and their length and nature influence the extent of π-electron delocalization.
The Acceptor Groups: The pyridyl groups serve as effective electron acceptors. The strength and positioning of these acceptors are critical in tuning the intramolecular charge transfer characteristics and, consequently, the TPA response.
In general, extending the conjugation length and increasing the strength of the donor and acceptor groups can lead to larger TPA cross-sections. The symmetrical, multi-branched arrangement allows for a cooperative enhancement of the nonlinear optical properties.
Linear Optical Absorption and Emission Phenomena
The linear optical properties of a molecule, such as its absorption and emission of single photons, provide fundamental information about its electronic structure and energy levels.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Absorption Maxima
The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands corresponding to π-π* and intramolecular charge-transfer (ICT) transitions. While specific absorption maxima (λmax) for this compound are not detailed in the available literature, analogous triphenylamine-based pyridylvinyl compounds typically exhibit strong absorption in the UV and visible regions. The spectrum is generally expected to show a high-energy band associated with localized π-π* transitions within the aromatic rings and a lower-energy, broad band corresponding to the ICT from the triphenylamine donor to the pyridylvinyl acceptor arms. The position of the ICT band is particularly sensitive to solvent polarity, often showing a bathochromic (red) shift in more polar solvents.
Table 2: Expected UV-Vis Absorption Characteristics for this compound Based on Analogous Compounds
| Transition Type | Expected Wavelength Range (nm) | Solvent Dependence |
|---|---|---|
| π-π* | 250 - 350 | Weak |
Note: This table provides an estimation based on the properties of similar compounds due to the lack of specific experimental data for this compound.
Steady-State and Time-Resolved Fluorescence Spectroscopy
Steady-state fluorescence spectroscopy provides information about the emission properties of a molecule from its relaxed excited state. For this compound, the fluorescence emission is anticipated to originate from the ICT state. Consequently, the emission maximum is expected to be significantly red-shifted with respect to the absorption maximum (a large Stokes shift) and to be highly sensitive to the polarity of the surrounding medium.
Time-resolved fluorescence spectroscopy can elucidate the dynamics of the excited state processes. For chromophores of this type, the fluorescence decay is often multi-exponential, reflecting the complex relaxation pathways which can include conformational changes in the excited state and interactions with the solvent. The fluorescence lifetime is a key parameter that can be influenced by factors such as solvent viscosity and the presence of non-radiative decay channels. In the absence of specific experimental data, it is anticipated that the fluorescence lifetime would be in the nanosecond range, consistent with values reported for similar triphenylamine-based fluorescent dyes.
In-Depth Analysis of
While the compound this compound is documented as a chemical entity, a thorough review of available scientific literature does not yield specific experimental data corresponding to the detailed photophysical and nonlinear optical properties requested. Reports and datasets concerning its photoluminescence spectra, fluorescence quantum yields, solvatochromic behavior, excited-state dynamics, and nonlinear optical response are not publicly available in the reviewed literature.
Therefore, it is not possible to provide a scientifically accurate, data-driven analysis for the following sections as outlined:
Mechanisms of Nonlinear Optical (NLO) Response (e.g., Second and Third-Order Effects)
Constructing these sections without specific experimental data from peer-reviewed sources would be speculative and would not meet the standards of a scientifically rigorous article.
For context, research on similar triphenylamine-based, star-shaped molecules containing pyridyl or other acceptor groups often reveals properties driven by intramolecular charge transfer (ICT). In such compounds, the triphenylamine core acts as an electron donor, and the peripheral pyridyl groups act as electron acceptors. This electronic structure typically leads to:
Solvatochromism: A significant shift in the emission wavelength depending on the polarity of the solvent. More polar solvents tend to stabilize the charge-separated excited state, leading to a red-shift in the fluorescence spectrum.
Variable Quantum Yields: The efficiency of fluorescence is often highly dependent on the solvent environment, as solvent polarity can influence the balance between radiative and non-radiative decay pathways.
Nonlinear Optical Activity: The substantial change in dipole moment between the ground and excited states, characteristic of ICT processes, is a key prerequisite for second and third-order nonlinear optical responses, such as two-photon absorption.
However, without specific studies on this compound, any quantitative discussion, including data tables on emission shifts, quantum yields, or NLO cross-sections, remains purely hypothetical. Further experimental investigation is required to characterize the advanced electronic and photophysical properties of this particular compound.
Electrochemical Behavior and Redox Processes of Tris 4 2 Pyridin 4 Ylvinyl Phenyl Amine
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. For complex molecules like triarylamines, CV provides critical data on oxidation and reduction potentials, the stability of redox states, and the kinetics of electron transfer processes.
The electrochemical profile of triarylamine derivatives is typically characterized by one or more oxidation waves. The central nitrogen atom of the triarylamine core is electron-rich and serves as the primary site for oxidation. In studies of related starburst triarylamines, the first oxidation potential is a key parameter indicating the energy required to remove an electron to form a radical cation.
While specific CV data for Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine is not detailed in the provided search results, the behavior of analogous compounds provides a strong basis for understanding its expected properties. For instance, studies on other starburst triarylamines show that initial oxidation occurs at the central triarylamine unit, with further oxidation potentials corresponding to the terminal groups. ntu.edu.tw The electrochemical behavior of tris(4-bromophenyl)amine (B153671) (TBPA), a related compound, shows a reversible one-electron oxidation process that generates a stable cation-radical. researchgate.net The potential at which this occurs is influenced by the solvent and electrolyte system. researchgate.net
The table below summarizes the oxidation potentials for several related triarylamine compounds, illustrating the typical range for this class of molecules.
| Compound | First Oxidation Potential (V vs. reference electrode) | Solvent/Electrolyte |
| Starburst Triarylamine 2 ntu.edu.tw | ~0.3 V | (Bu)4NClO4 |
| Starburst Triarylamine 3 ntu.edu.tw | ~0.3 V | (Bu)4NClO4 |
| Tris(4-(thiophen-2-yl)phenyl)amine (TTPA) rsc.org | ~0.8 V | Not specified |
| 4Me-TTPA rsc.org | < 0.8 V | Not specified |
This data is based on related triarylamine compounds to illustrate typical electrochemical behavior.
The stability and reversibility of the redox processes are crucial for the application of these materials in electronic devices. For many triarylamines, the first oxidation to a radical cation is a chemically and electrochemically reversible process. This reversibility is indicated in cyclic voltammograms by an anodic to cathodic peak current ratio (Ia/Ic) close to unity. researchgate.net
However, the dynamics can be complex. In some cases, the radical cation formed can undergo further reactions, such as dimerization or polymerization, especially at higher potentials or during repeated cycling. acs.org This leads to changes in the cyclic voltammogram, such as the appearance of new redox peaks corresponding to the newly formed species and a decrease in the current of the initial wave. The electrochemical behavior of tris(4-bromophenyl)amine in room-temperature ionic liquids, for example, showed a deviation from perfect reversibility (Ia/Ic > 1), which was attributed to ion-pairing interactions between the generated cation and the electrolyte anion. researchgate.net For electro-active conducting polymers derived from triarylamines, rapid redox processes are a key feature for their use in applications like supercapacitors. rsc.org
Investigation of Redox-Active Centers and Intramolecular Charge Transfer
In this compound, the primary redox-active center is the central triarylamine core. Upon one-electron oxidation, a stable radical cation is formed. nih.govresearchgate.net Spectroelectrochemical studies on the closely related ligand tris[4-(pyridin-4-yl)phenyl]amine (NPy3) have confirmed that this radical is highly delocalized across the entire molecular backbone. nih.govresearchgate.net This extensive delocalization is a key factor contributing to the stability of the oxidized species.
The structure of these molecules, often described as a "push-pull" system, facilitates intramolecular charge transfer (ICT). The triarylamine core acts as a potent electron donor (the "push"), while the peripheral pyridyl groups can act as electron acceptors (the "pull"). rsc.org This inherent ICT character is fundamental to their optical and electronic properties. Upon excitation or oxidation, there is a significant redistribution of electron density from the central nitrogen atom towards the extremities of the molecule. This charge transfer is responsible for the strong absorption and emission properties of these compounds and can be enhanced by protonation of the peripheral basic nitrogen atoms. rsc.orgnih.gov
Electrochemical Polymerization Pathways of Related Triarylamines
One of the most significant electrochemical properties of many triarylamine derivatives is their ability to undergo electropolymerization to form thin, electroactive films on an electrode surface. researchgate.net This process occurs when the monomer is oxidized at a potential sufficient to generate reactive radical cations that subsequently couple to form polymer chains. acs.org
Electrochemical polymerization of starburst triarylamines has been shown to yield stable, uniform polymer films. ntu.edu.tw The process is typically carried out by repeatedly cycling the potential of a working electrode in a solution containing the monomer and a supporting electrolyte. During the anodic scan, the monomer is oxidized, and polymerization is initiated. The resulting polymer film deposits on the electrode surface and is itself electroactive, showing its own characteristic redox peaks in subsequent scans. acs.org
These polymer films often exhibit interesting electrochromic properties, meaning their color can be changed by applying a voltage. ntu.edu.tw For example, a polymer film derived from a related starburst triarylamine was observed to switch from a transparent state to absorbing strongly in the visible and near-infrared (NIR) regions upon oxidation. acs.org The properties of the resulting polymer can be tuned by modifying the monomer structure. For instance, introducing methyl groups to a triphenylamine-thiophene monomer was used to direct the polymerization pathway, resulting in a polymer with enhanced charge storage capacity. rsc.orgrsc.org
The table below details the electrochromic properties of polymer films formed from related starburst triarylamines.
| Polymer Film from | State | Applied Voltage (V) | Key Absorption Bands (nm) |
| Triarylamine 2 ntu.edu.tw | Neutral | 0 | 372 |
| Oxidized | 0.3 | 496, 1000-2000 | |
| Oxidized | 0.6 | 807 | |
| Triarylamine 3 ntu.edu.tw | Neutral | 0 | 372 |
| Oxidized | 0.3 | 498, 1000-2000 | |
| Oxidized | 0.7 | 890 |
This data is based on related triarylamine compounds to illustrate the properties of electroactive polymer films.
The long-term stability of the electroactive polymer films during repeated redox cycling is critical for practical applications. Polymers derived from starburst triarylamines have generally shown good stability. ntu.edu.tw The stability is often assessed by monitoring the charge passed during repeated cyclic voltammetry scans; a stable material will retain a high percentage of its initial charge capacity over many cycles.
However, poor stability can be a limitation for some electro-active conducting polymers, leading to decreased cycle life. rsc.org Polymerization that occurs at multiple random sites on a monomer can lead to branched polymers with reduced molecular order and poorer electrochemical properties. rsc.org Therefore, strategies to control the polymerization pathway, such as the specific placement of blocking groups on the monomer, are employed to create more stable and higher-performing polymeric materials. rsc.orgrsc.org The resulting polymers with directed structures can exhibit enhanced Faradaic charge storage over a wider potential range, making them promising for energy storage applications. rsc.org
Strategies for Inhibiting Polymerization and Controlling Degradation
A common challenge associated with the electrochemical oxidation of triphenylamine (B166846) and its derivatives is electropolymerization. This process involves the coupling of radical cations, leading to the formation of an insulating polymer film on the electrode surface, which can passivate the electrode and impede further electrochemical activity. The vinyl groups in this compound could potentially participate in such polymerization reactions.
One effective strategy to inhibit electropolymerization in triphenylamine derivatives is the substitution at the para-positions of the phenyl rings. In the case of this compound, the para-positions are already substituted with the 2-pyridin-4-ylvinyl groups. This structural feature inherently blocks the primary sites for intermolecular coupling, thereby enhancing the electrochemical stability of the molecule and preventing the formation of polymeric films.
Controlling degradation is also crucial for maintaining the long-term performance of materials incorporating this compound. Degradation can occur through various pathways, including irreversible oxidation or reduction at extreme potentials, or chemical reactions of the radical species with components of the electrolyte or residual water.
Key strategies for controlling degradation include:
Potential Window Limitation: Operating within a potential window that allows for the reversible formation of the radical cation without reaching potentials that trigger further, irreversible reactions is a primary method of control.
Inert Atmosphere: Conducting electrochemical experiments under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of oxygen and water, which can react with the radical species and lead to degradation products.
High-Purity Solvents and Electrolytes: The use of dry, high-purity solvents and supporting electrolytes is essential to prevent unwanted side reactions that can contribute to the degradation of the compound.
Determination of Electrochemical Band Gaps
The electrochemical band gap (Eg) is a crucial parameter that provides insight into the electronic structure and potential applications of a molecule in optoelectronic devices. It can be estimated from cyclic voltammetry data by determining the onset potentials for the oxidation (Eonset,ox) and reduction (Eonset,red) processes.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be approximated from these onset potentials using empirical formulas, often referenced against a standard redox couple like ferrocene/ferrocenium (Fc/Fc+).
The formulas are typically:
EHOMO = -e (Eonset,ox - E1/2,Fc/Fc+ + 4.8) eV ELUMO = -e (Eonset,red - E1/2,Fc/Fc+ + 4.8) eV
The electrochemical band gap is then calculated as the difference between the LUMO and HOMO energy levels:
Eg = ELUMO - EHOMO
While the specific onset potentials for this compound were not found in the provided search results, the methodology for their determination is well-established. The measurement would involve a careful analysis of the cyclic voltammogram to identify the potential at which the current begins to deviate from the baseline for both the oxidation and reduction waves.
Interactive Data Table: Electrochemical Band Gap Parameters for this compound
| Parameter | Value | Method |
| Onset Oxidation Potential (Eonset,ox) | Data not available in search results | Cyclic Voltammetry |
| Onset Reduction Potential (Eonset,red) | Data not available in search results | Cyclic Voltammetry |
| Electrochemical Band Gap (Eg) | Data not available in search results | Calculated from Eonset,ox and Eonset,red |
Theoretical and Computational Investigations of Tris 4 2 Pyridin 4 Ylvinyl Phenyl Amine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine. This method provides a balance between computational cost and accuracy, making it ideal for large molecules. DFT calculations allow for the detailed mapping of electron density and the determination of molecular orbital energies, which are critical for understanding the compound's reactivity and photophysical properties.
Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's electron-donating ability. Conversely, the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. irjweb.comnih.gov
Table 1: Illustrative DFT-Calculated HOMO-LUMO Energies for Triphenylamine (B166846) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Triphenylamine (TPA) | -5.34 | -0.69 | 4.65 |
| TPA with Dicyanovinyl Groups | -6.11 | -3.24 | 2.87 |
This table presents data for different triphenylamine derivatives to illustrate the effect of acceptor groups on frontier orbital energies, as specific data for this compound is not available in the cited literature. Data sourced from computational studies on related compounds. nih.govscispace.com
Prediction and Validation of Spectroscopic Properties
Computational methods, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) in UV-Visible spectra. researchgate.net
These calculations reveal that the primary absorption bands in such donor-π-acceptor molecules correspond to intramolecular charge-transfer (ICT) transitions, specifically from the HOMO (on the triphenylamine core) to the LUMO (on the pyridylvinyl arms). Theoretical predictions can be correlated with experimental spectra to validate the computational model and assign specific electronic transitions to observed absorption peaks. Furthermore, computational analysis can elucidate how factors like solvent polarity might influence the spectroscopic properties, a phenomenon known as solvatochromism. researchgate.net
Ab Initio Calculations for Nonlinear Optical Responses, including TPA Cross-Sections
Ab initio (from first principles) computational methods are employed to investigate the nonlinear optical (NLO) properties of materials. These properties are of great interest for applications in photonics and optoelectronics. For molecules with a D-π-A structure like this compound, significant NLO responses are expected.
One of the key NLO properties is two-photon absorption (TPA), where a molecule simultaneously absorbs two photons. The TPA cross-section (σ₂) is a measure of the efficiency of this process. Theoretical calculations can predict TPA cross-sections and the wavelengths at which maximum TPA occurs. Studies on similar V-shaped triphenylamine-based chromophores show that the TPA response is strongly linked to the charge-transfer character of the electronic transitions. unizar.esrsc.orgresearchgate.net The symmetrical, branched structure of this compound is expected to enhance its TPA cross-section, making it a candidate for applications such as optical limiting and bio-imaging.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Furthermore, MD simulations can provide insights into intermolecular interactions in the condensed phase (e.g., in a thin film or crystal). By simulating a system containing many molecules, it is possible to study how they pack together and interact through forces such as van der Waals forces and π-π stacking. These interactions are critical as they influence the bulk material properties, including charge transport and luminescence efficiency.
Modeling of Optical Transition Types and Band Gap Estimation (e.g., Tauc Relation)
The optical band gap (Eg) is a fundamental property of a semiconductor material, representing the minimum energy required to excite an electron from the valence band to the conduction band. In molecular materials, this corresponds to the HOMO-LUMO gap. While DFT provides a theoretical value, experimental optical band gaps can be determined from UV-Vis absorption spectra.
The Tauc relation is a widely used method for this purpose. The relationship is given by the equation:
(αhν)^n = A(hν - Eg)
where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent n denotes the nature of the electronic transition. For direct allowed transitions, n=2, and for indirect allowed transitions, n=1/2. By plotting (αhν)^n against hν (a "Tauc plot") and extrapolating the linear portion of the curve to the x-axis, the optical band gap (Eg) can be determined. researchgate.net Studies on similar triphenylamine derivatives have successfully used this method to determine experimental band gaps from solution or thin-film absorption data. researchgate.net This approach allows for a direct comparison between computationally predicted electronic properties and experimentally measured optical characteristics.
Integration in Advanced Functional Materials and Devices
Optoelectronic Device Applications
The inherent electronic and photophysical properties of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine derivatives have led to their exploration in various optoelectronic devices.
Role as Photoinitiators for Two-Photon Photopolymerization
Currently, there is no available research data detailing the specific use of this compound as a photoinitiator for two-photon photopolymerization. While related multipolar molecules, such as those with aminostyryl-1,3,5-triazine structures, have been investigated as efficient two-photon initiators for 3D printing applications, specific studies on this compound have not been reported nih.govresearchgate.net. The process of two-photon polymerization relies on photoinitiators with high two-photon absorption cross-sections to initiate the polymerization of liquid monomers into solid polymers with high spatial resolution light-am.comucf.edu.
Active Components in Organic Photovoltaic (OPV) Devices
There are no specific research findings available that detail the application and performance of this compound as an active component in organic photovoltaic devices. Research in this area has often focused on other triphenylamine-based push-pull molecules, which have shown potential in both solution-processed and vacuum-deposited organic solar cells acs.org.
Integration into Organic Light-Emitting Diodes (OLEDs) (via related Pt(II) complexes)
While direct integration of the parent compound is not common, related platinum(II) complexes incorporating triphenylamine (B166846) and pyridyl-containing ligands have emerged as highly effective phosphorescent emitters for OLEDs. The heavy metal atom in these complexes facilitates efficient intersystem crossing to populate triplet states, leading to high quantum yields. nih.gov
Researchers have synthesized neutral trinuclear Pt(II) complexes based on a triphenylamine core that bear three bidentate ligand arms, creating yellow and deep-red emitters with improved photoluminescent quantum yields (PLQYs) researchgate.net. The design of such multinuclear complexes is a promising strategy for developing high-performance OLEDs researchgate.net. Other related cyclometalated Pt(II) complexes with phenylpyridine and dipyridyl benzene ligands have been used to create efficient emitters spanning the visible spectrum, from blue-green to red. nih.govrsc.org The emission color and quantum yield of these complexes can be finely tuned by modifying the substituents on the ligands. nih.gov
For instance, a solution-processed OLED employing a related Pt(II) complex with a cyclometalated 5-(2-thienyl)-1,3-di(2-pyridyl)benzene ligand was successfully fabricated, emitting in the yellow region of the spectrum. nih.gov In another study, a red-emitting phenylisoquinoline-based Pt(II) complex was used to create a color-stable and efficient device. nih.govrsc.org
Table 1: Performance of OLEDs Incorporating Related Platinum(II) Emitters
| Emitter Type | Emission Color | Max. Luminous Efficiency (cd A⁻¹) | Max. Power Efficiency (lm W⁻¹) | Device Type |
| Trinuclear Pt(II) Complex researchgate.net | Yellow/Red | 21.7 (for a related doped complex) | - | Multilayer Phosphorescent |
| Phenylisoquinoline-based Pt(II) Complex nih.govrsc.org | Red | 4.71 | 5.12 | Solution-Processed |
| Tetrahydroquinoline-based Pt(II) Complex nih.govrsc.org | Blue-Green | 4.88 | 4.65 | Solution-Processed |
| Pt(II) complex with 5-(2-thienyl)-1,3-di(2-pyridyl)benzene nih.gov | Yellow | - | - | Solution-Processable |
Application in High-Contrast Electrochromic Devices (utilizing related copolymers)
Copolymers derived from structurally related triphenylamine compounds, such as Tris[4-(2-thienyl)phenyl]amine (TTPA), have been successfully utilized as the anodically coloring layer in high-contrast electrochromic devices (ECDs). mdpi.comnih.gov The triphenylamine unit provides high stability during electrochemical redox reactions and its electron-donating nature helps to lower the oxidation potential of the resulting polymer. mdpi.com
In one study, copolymers of TTPA and dithienylpyrrole derivatives (P(TTPA-co-DIT)) were electropolymerized. The resulting P(TTPA-co-DIT) film exhibited multiple color changes, transitioning from yellow in its neutral state to yellowish-green, green, and finally blue in its highly oxidized state. nih.gov This multi-color capability is highly desirable for advanced electrochromic applications like smart windows and displays.
Dual-type ECDs were constructed using these copolymers as the anodic layer and poly(3,4-(2,2-diethylpropylenedioxy)thiophene) (PProDOT-Et₂) as the cathodic polymer. A device made with a related P(TTPA-co-BDTA) copolymer and PProDOT-Et₂ demonstrated excellent performance, with a high transmittance contrast (ΔTmax) of 48.1% at 588 nm and a remarkable coloration efficiency (η) of 649.4 cm²·C⁻¹ at the same wavelength. nih.gov These devices also showed good optical memory and long-term switching stability. nih.gov
Table 2: Electrochromic Properties of a Related Tris[4-(2-thienyl)phenyl]amine Copolymer Film and Device
| Material/Device | Property | Value | Wavelength (nm) |
| P(TTPA-co-DIT) Film nih.gov | Max. Transmittance Contrast (ΔTmax) | 60.3% | 1042 |
| Max. Coloration Efficiency (η) | 181.9 cm²·C⁻¹ | 1042 | |
| P(TTPA-co-BDTA)/PProDOT-Et₂ ECD nih.gov | Max. Transmittance Contrast (ΔTmax) | 48.1% | 588 |
| Max. Coloration Efficiency (η) | 649.4 cm²·C⁻¹ | 588 |
Chemical Sensing Platforms (through coordination polymers)
The pyridyl nitrogen atoms in this compound are ideal sites for coordination with metal ions, making the compound a versatile building block for coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials can serve as highly sensitive and selective chemical sensors.
Luminescent Sensing of Metal Ions (e.g., Hg²⁺) and Anions (e.g., Cr₂O₇²⁻)
No specific research is available on the use of coordination polymers derived from this compound for the luminescent sensing of Hg²⁺ or Cr₂O₇²⁻. However, the broader class of coordination polymers incorporating N-heterocyclic ligands like pyridine (B92270) and triazole has been extensively studied for these purposes. For example, certain luminescent coordination polymers have demonstrated high sensitivity for detecting Fe³⁺ and Cr₂O₇²⁻ ions in aqueous solutions, often through a fluorescence quenching mechanism. researchgate.net Similarly, coordination polymers built from other tris(imidazolylphenyl)amine ligands have been synthesized, indicating the feasibility of forming complex frameworks from tripodal amine ligands. rsc.org While these examples establish a proof of concept, dedicated research is needed to explore the potential of coordination polymers based on this compound in this domain.
Detection of Organic Analytes and Explosives
The detection of specific organic molecules, particularly nitroaromatic compounds found in many explosives, is a critical area of research. Materials that can signal the presence of these analytes through changes in their fluorescence are of particular interest. The principle of "turn-off" fluorescence sensing is often employed, where the interaction between the sensor molecule and the analyte leads to a quenching of the fluorescence signal.
While direct studies on this compound for analyte detection are not extensively documented in the reviewed literature, the broader class of fluorescent organic compounds with donor-π-acceptor (D–π–A) structures are recognized for their sensing capabilities. For instance, novel D–π–A–π–D type dyes based on pyrimidine and thiophene have been successfully used to detect various nitro compounds. These sensors have demonstrated detection limits in the range of 10⁻¹ to 10⁻⁶ mol/L in acetonitrile solutions and have been integrated into handheld sniffers for the detection of nitrobenzene vapors at concentrations as low as 0.06 ppm researchgate.net. The fluorescence quenching is a key indicator in these systems researchgate.net.
The photoredox reactions of certain ruthenium(II) complexes with biologically significant phenols have been investigated using luminescence quenching techniques. These reactions proceed via a photoinduced electron transfer mechanism, and the quenching rate is influenced by factors such as the oxidation potential of the phenols and the free energy change of the reaction researchgate.net. This highlights the potential for designing sensitive detection systems based on electron transfer processes.
Principles of Supramolecular Host-Guest Recognition for Selective Sensing
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is fundamental to the design of highly selective chemical sensors. Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule to a larger "host" molecule. This recognition is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces.
The design of host molecules with specific recognition sites is crucial for selective sensing. For example, tetraphenylethylene (TPE) derivatives bearing pyridine rings have been shown to selectively include m-phthalic acid from a mixture of its isomers due to complementary shapes, forming host-guest co-crystals nih.gov. This selective binding leads to changes in the emission properties of the material, which can be harnessed for sensing applications nih.gov.
Pillararenes, a class of macrocyclic host molecules, are being explored for their ability to bind homoserine lactones (HSLs), which are signaling molecules in bacterial quorum sensing. The binding affinity can be tuned by modifying the functional groups on the pillararene rim to enhance intermolecular interactions with the guest molecule aalto.fi. The binding process can be monitored by techniques such as dye displacement assays, where the guest molecule displaces a dye from the host's cavity, leading to a detectable change in absorption aalto.fi. The principles of shape complementarity and tailored intermolecular interactions are paramount for achieving high selectivity in supramolecular sensing.
Coordination Polymer (CP) and Metal-Organic Framework (MOF) Design
The tripodal nature and the presence of multiple nitrogen donor sites in this compound make it an excellent ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of great interest due to their tunable structures and properties, with applications in gas storage, catalysis, and sensing.
Ligand Design Strategies for Metal Coordination (e.g., Cu(II), Cd(II), Ag(I), Zn(II))
The design of ligands is a critical aspect of controlling the final architecture and properties of CPs and MOFs. The coordination geometry of the metal ion and the flexibility and coordination modes of the organic ligand are key factors that determine the resulting structure.
Copper (II): Copper(II) complexes often exhibit distorted octahedral or square pyramidal geometries. In the synthesis of Cu(II) CPs with pyridine-containing ligands, the final structure can be influenced by factors such as the presence of coordinated water molecules, which can lead to the formation of linear versus zigzag chains ub.edu. The choice of solvent and molar ratios can also be used to isolate different polymeric structures ub.edu. For instance, reactions of Cu(II) salts with pyridine or pyrazine amides have yielded a variety of 1D and 2D coordination polymers mdpi.com.
Cadmium (II): Cadmium(II) ions have been used to construct 2D and 3D coordination polymers with flexible bipyridine ligands. The resulting structures can be influenced by the counter-anions present in the reaction. For example, with perchlorate and nitrate anions, 2D rhombohedral grids were formed, while with sulfate, a 3D polymeric structure was obtained brandeis.edu. The flexibility of the ligand allows it to adopt different conformations to accommodate the coordination preferences of the metal center and to form intramolecular hydrogen bonds brandeis.edu.
Silver (I): Silver(I) ions are known to form a variety of coordination geometries, which can lead to diverse network topologies. The use of multimodal ligands, which offer different types of binding sites, can provide greater control over the final structure of Ag(I) CPs sciencenet.cn. The competition between steric and electronic effects of the ligands, as well as the coordination mode of dicarboxylate co-ligands, plays a crucial role in determining the final structure of Ag(I) complexes sciencenet.cn.
Zinc (II): Zinc(II) ions are frequently used in the construction of luminescent MOFs. The synthesis of a 3D zinc(II) coordination polymer with an asymmetric triazole ligand resulted in a framework with a pcu topological network that exhibits purple fluorescence niscair.res.in. In another example, a zinc(II) coordination polymer with a 5-phenyl-1,3,4-oxadiazole-2-thiolate ligand formed zigzag chains nih.gov.
Modulation of Network Topology and Interpenetration in CPs
The degree of interpenetration can be controlled through several strategies. The use of bulky co-ligands can prevent interpenetration by sterically hindering the formation of multiple networks within the same volume. The nature of the anion can also play a templating role, guiding the formation of interpenetrated networks through hydrogen bonding interactions mdpi.com. For example, in a series of Fe(II) and Co(II) coordination networks, the interpenetration was found to be guided by hydrogen bonds between the triazole ligands and the counter-anions (BF₄⁻, ClO₄⁻, or SCN⁻) mdpi.com.
The flexibility of the organic ligand is another important factor. Flexible ligands can adopt different conformations, leading to different network topologies. For instance, the use of a semi-flexible tripodal ligand with Ag(I) ions resulted in a highly complex 3D coordination polymer formed through the interpenetration and polycatenation of 2D (6,3) nets researchgate.net. The highly undulating nature of the individual nets and the large size of the windows in the honeycomb structure were identified as key factors leading to the high degree of entanglement researchgate.net.
Tailoring Luminescence and Other Properties through Ligand-Metal Interactions
The luminescence properties of CPs and MOFs are highly tunable and are a key focus of research for applications in sensing, lighting, and optoelectronics. The emission can originate from the organic ligand (intraligand emission), the metal center (metal-centered emission), or from charge transfer between the ligand and the metal (ligand-to-metal charge transfer, LMCT, or metal-to-ligand charge transfer, MLCT).
The choice of both the ligand and the metal ion, as well as their interaction, is crucial for tailoring the luminescence properties. The coordination of a ligand to a metal ion can significantly alter its emission properties. For example, a red-shift in the emission of a coordination polymer compared to the free ligand can be attributed to LMCT mdpi.com.
The coordination environment of the metal ion can also have a profound effect on the luminescence. For instance, the luminescence of Eu(III) complexes is sensitive to the coordination geometry, which can affect the energy of the LMCT states. Shorter distances between the Eu(III) ion and the coordinating atoms can lead to stronger electronic interactions and influence the energy transfer processes that are crucial for efficient luminescence acs.org.
Furthermore, the luminescence of MOFs can be tuned by incorporating different metal ions or by introducing guest molecules into the pores. For example, a zinc-based coordination polymer was used as a host for Eu³⁺ and Tb³⁺ ions to generate white-light emission based on the RGB concept, where the blue emission from the ligand is combined with the red and green emissions from the lanthanide ions rsc.org.
Potential Integration into Redox Flow Battery Systems (within the broader triarylamine class)
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage. Organic redox-active materials are being actively investigated as alternatives to traditional metal-based systems due to their potential for lower cost, greater tunability, and improved sustainability. Triarylamines, as a class of compounds, have shown significant promise as catholyte materials in non-aqueous RFBs.
The core triphenylamine structure provides chemical stability to the radical cation, which is essential for reversible charge-discharge cycles. However, simple triphenylamine suffers from low solubility in polar organic solvents and a tendency to undergo oxidative polymerization on the electrode surface. To overcome these limitations, various strategies have been employed, such as the introduction of solubilizing groups and electron-withdrawing substituents.
For example, a series of triarylamine derivatives bearing oligoethylene glycol ether chains were synthesized to enhance their solubility. The addition of bromine substituents was found to increase the redox potential of the compounds to as high as 0.61 V vs. Ag/AgNO₃ ub.edumdpi.com. These modifications led to materials with high solubility and good electrochemical stability, achieving a coulombic efficiency of 99% over 50 charge-discharge cycles in a laboratory RFB cell ub.edumdpi.com.
In the context of aqueous organic RFBs, a series of triarylamines were synthesized and evaluated as potential catholytes. While initial electrochemical performance was promising, polymerization during cycling led to a rapid decrease in capacity. To address this, a mixed electrolyte system of H₃PO₄ and HCl was used, which was found to inhibit polymerization and improve the cycling stability of the battery. This approach resulted in a 4% improvement in coulombic efficiency and a four-fold increase in the number of cycles northwestern.edu.
The following table summarizes the performance of some triarylamine-based catholytes in redox flow batteries:
| Triarylamine Derivative | Redox Potential (V vs. Ag/AgNO₃) | Electrolyte | Key Findings |
| Oligoethylene glycol ether substituted triarylamines | up to 0.61 | Non-aqueous | High solubility and 99% coulombic efficiency over 50 cycles. |
| Tris(4-aminophenyl)amine | Not specified | Aqueous (H₃PO₄/HCl) | Polymerization inhibited, leading to improved coulombic efficiency and cycle life. |
These findings demonstrate the potential of the broader triarylamine class, to which this compound belongs, for use in next-generation high-voltage and high-capacity redox flow batteries. Further research into the specific electrochemical properties of this compound could reveal its suitability for this application.
Future Research Directions and Outlook
Rational Design Principles for Enhanced Performance Metrics in Target Applications
The continued development of TPVPA-based materials will heavily rely on the application of rational design principles to tailor its properties for specific applications, such as organic light-emitting diodes (OLEDs), solar cells, and sensors.
Molecular Tailoring for Optoelectronic Tuning:
Future research will focus on systematic modifications of the TPVPA structure to fine-tune its electronic and optical properties. Key strategies will likely include:
Donor and Acceptor Moiety Modification: The triphenylamine (B166846) core acts as a strong electron donor. Introducing electron-donating or electron-withdrawing substituents on the phenyl rings can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the charge injection/extraction efficiency and the emission color in optoelectronic devices.
π-Conjugated Linker Engineering: The vinyl linker plays a crucial role in the intramolecular charge transfer (ICT) characteristics of the molecule. Extending the conjugation length of the linker or replacing it with other conjugated systems can lead to a red-shift in absorption and emission spectra, enabling the harvesting of a broader range of the solar spectrum in photovoltaic applications.
Peripheral Group Functionalization: The pyridyl groups offer sites for functionalization. For instance, quaternization of the pyridine (B92270) nitrogen can alter the compound's solubility and electronic properties, making it suitable for solution-processed devices or for creating n-type materials.
Computational Modeling and Structure-Property Relationships:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be instrumental in predicting the effects of molecular modifications on the geometric and electronic structures, as well as the optical and charge transport properties of new TPVPA derivatives. This computational-experimental feedback loop will accelerate the discovery of materials with optimized performance.
| Design Strategy | Targeted Property | Potential Application |
| Donor/Acceptor Substitution | HOMO/LUMO energy levels, charge mobility | OLEDs, Organic Solar Cells |
| π-Linker Modification | Absorption/Emission spectra, ICT | Dye-Sensitized Solar Cells, Bioimaging |
| Pyridyl Group Functionalization | Solubility, electron transport | Solution-Processed Devices, n-type semiconductors |
Exploration of Novel Supramolecular Architectures and Self-Healing Materials
The presence of nitrogen atoms in the pyridyl rings of TPVPA makes it an excellent candidate for the construction of novel supramolecular assemblies through non-covalent interactions.
Coordination-Driven Self-Assembly:
The pyridyl nitrogen atoms can act as ligands for metal ions, enabling the formation of well-defined metal-organic frameworks (MOFs), metallacycles, and metallopolymers. Future work will likely explore the use of TPVPA as a tritopic building block to construct porous materials with potential applications in gas storage, catalysis, and sensing. The photoluminescent nature of the TPVPA ligand could lead to the development of luminescent MOFs for chemical sensing or light-emitting applications.
Hydrogen Bonding and Host-Guest Chemistry:
The potential for hydrogen bonding with the pyridyl nitrogen atoms can be exploited to direct the self-assembly of TPVPA into ordered structures in the solid state or in solution. This could lead to the formation of liquid crystals or organogels with interesting optical and electronic properties.
Self-Healing Materials:
While not yet demonstrated for TPVPA, the principles of dynamic covalent chemistry and reversible non-covalent interactions could be applied to create self-healing materials. Incorporating reversible bonds, such as disulfide linkages or Diels-Alder adducts, into polymers containing TPVPA units could lead to materials that can autonomously repair damage, extending their operational lifetime in flexible electronics and coatings.
Development of Advanced In-Operando Characterization Techniques
To fully understand the structure-property-performance relationships of TPVPA in electronic devices, it is crucial to study its behavior under operational conditions. The development and application of advanced in-operando characterization techniques will be vital.
Real-Time Monitoring of Device Performance and Degradation:
Techniques such as in-situ absorption and photoluminescence spectroscopy, coupled with electrical measurements, can provide real-time insights into the changes in the electronic and optical properties of TPVPA-based materials during device operation. This will be critical for identifying degradation pathways and designing more stable materials and device architectures.
Probing Charge Carrier Dynamics:
Operando techniques like transient absorption spectroscopy and time-resolved photoluminescence will be employed to unravel the complex processes of charge generation, transport, and recombination in TPVPA-based solar cells and OLEDs. Understanding these dynamics is key to optimizing device efficiency.
Spatially Resolved Characterization:
Techniques like operando Kelvin probe force microscopy (KPFM) can map the electrostatic potential distribution across a device with nanoscale resolution. This will allow for the direct visualization of charge accumulation at interfaces and provide a deeper understanding of the role of TPVPA in facilitating charge transport.
| In-Operando Technique | Information Gained | Impact on Research |
| In-situ Spectroelectrochemistry | Changes in electronic states during redox processes | Understanding degradation mechanisms |
| Transient Absorption Spectroscopy | Charge carrier dynamics (generation, recombination) | Optimization of solar cell efficiency |
| Operando KPFM | Spatially resolved electrostatic potential | Elucidation of interfacial charge transport |
Interdisciplinary Applications and Emerging Technologies in Nanoscience and Biotechnology
The unique properties of TPVPA open up possibilities for its use in emerging interdisciplinary fields beyond traditional organic electronics.
Nanoscience and Nanotechnology:
The strong fluorescence of TPVPA and its derivatives makes them promising candidates for the development of fluorescent nanoparticles for imaging and sensing applications. By incorporating TPVPA into polymer nanoparticles or quantum dots, highly sensitive and selective nanosensors for detecting ions, molecules, or changes in the local environment could be realized.
Biotechnology and Bioimaging:
The biocompatibility and photophysical properties of triphenylamine-based compounds suggest potential applications in biotechnology. Future research could explore the use of TPVPA-based fluorescent probes for cellular imaging. The pyridyl groups could be functionalized with biocompatible moieties to improve water solubility and target specific cellular components. The sensitivity of their fluorescence to the local environment could be exploited for sensing intracellular pH, viscosity, or the presence of specific biomolecules.
Q & A
Q. What are the recommended synthetic routes for Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine, and what are the critical reaction parameters?
The synthesis of triphenylamine derivatives typically involves cross-coupling reactions. For this compound, a plausible route includes:
- Heck coupling : Reacting tris(4-bromophenyl)amine with 4-vinylpyridine using a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), and a base (e.g., K₂CO₃) in a polar solvent (DMF or THF) at 80–100°C .
- Critical parameters : Strict control of reaction temperature, exclusion of oxygen (via inert gas purging), and stoichiometric ratios (3:1 vinylpyridine to bromophenyl precursor) to avoid side reactions. Post-synthesis purification via column chromatography with silica gel and dichloromethane/methanol gradients is essential .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- ¹H/¹³C NMR : Confirm the presence of pyridinyl vinyl protons (δ 6.5–8.5 ppm) and aromatic protons from the triphenylamine core. Integration ratios should match expected hydrogen counts .
- Mass spectrometry (HRMS) : Validate molecular weight accuracy (e.g., [M+H]⁺ peak at m/z ≈ 720 for C₄₈H₃₃N₃S₃) .
- X-ray crystallography : If single crystals are obtained, compare bond lengths and angles with similar structures (e.g., tris(4-(pyridin-4-yl)phenyl)amine dihydrate, C₃₃H₂₈N₄O₂) to confirm stereochemistry .
Advanced Research Questions
Q. What spectroelectrochemical techniques are suitable for analyzing the redox-active behavior of this compound in metal-organic frameworks (MOFs)?
- In situ UV/vis/NIR spectroscopy : Monitor changes in absorbance during electrochemical oxidation. For example, a radical cation formation at ~510 nm (π→π* transitions) and broad NIR absorption (~800–1200 nm) indicating delocalized electronic states .
- EPR spectroscopy : Detect paramagnetic intermediates (e.g., triarylamine radical cations). Pulsed EPR can reveal delocalization across the ligand backbone, as shown in Zn-MOFs containing tris[4-(pyridin-4-yl)phenyl]amine .
- Fluorescence quenching assays : Correlate redox states with emission intensity changes (e.g., λₑₘ ≈ 592 nm for oxidized species) .
Q. How does the molecular structure of this compound influence its piezochromic fluorescence properties in solid-state applications?
- Conjugation and steric effects : Extended π-conjugation via pyridinylvinyl groups enhances intramolecular charge transfer (ICT), leading to redshifted emission under mechanical stress. Steric hindrance from the triphenylamine core restricts molecular packing, amplifying stimuli-responsive behavior .
- Crystallographic analysis : Compare X-ray data of pristine vs. compressed samples. For example, tris(4-(4-phenylquinolin-2-yl)phenyl)amine (TPA-3Qu) shows a 50 nm redshift in fluorescence upon compression due to planarization of the quinoline rings .
- Time-resolved photoluminescence : Quantify excited-state lifetime changes (e.g., from ns to µs) to assess aggregation-induced emission (AIE) effects under pressure .
Methodological Considerations
Q. What precautions are critical when handling this compound in photophysical studies?
- Light sensitivity : Store in amber vials under argon to prevent photo-oxidation of the vinyl linkages.
- Environmental hazards : Prevent aqueous release (GHS Category 4). Use fume hoods and chemical-grade gloves (e.g., nitrile) to avoid skin irritation (GHS Category 2B) .
- Waste disposal : Neutralize acidic/basic byproducts before incineration at licensed facilities .
Q. How can computational modeling complement experimental data for this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO/LUMO energies (e.g., HOMO ≈ -5.2 eV for triphenylamine derivatives) and charge transport properties .
- MD simulations : Model MOF formation dynamics using force fields (e.g., AMBER) to predict coordination sites with metal ions (e.g., Zn²⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
